N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine
Description
N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine (CAS: 167218-46-4), also known as TPTE, is a benzidine-based derivative widely employed as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) and related optoelectronic devices. Its molecular formula is C₇₂H₅₄N₄ (MW: 975.25 g/mol), featuring a central benzidine core substituted with diphenylamino groups at the para positions . The compound exhibits a high melting point (241°C) and is commercially available as a crystalline powder with ≥98% purity, making it suitable for high-performance device fabrication . Its extended π-conjugated structure and electron-rich diphenylamino moieties facilitate efficient hole injection and transport, critical for OLED efficiency .
Properties
IUPAC Name |
1-N,1-N,4-N-triphenyl-4-N-[4-[4-(N-[4-(N-phenylanilino)phenyl]anilino)phenyl]phenyl]benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H46N4/c1-7-19-49(20-8-1)61(50-21-9-2-10-22-50)57-39-43-59(44-40-57)63(53-27-15-5-16-28-53)55-35-31-47(32-36-55)48-33-37-56(38-34-48)64(54-29-17-6-18-30-54)60-45-41-58(42-46-60)62(51-23-11-3-12-24-51)52-25-13-4-14-26-52/h1-46H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYZGLGJSAZOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H46N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann-Type Coupling for Core Benzidine Formation
The central benzidine scaffold is constructed via Ullmann coupling, a classical method for biaryl bond formation. A halogenated benzidine precursor (e.g., 4,4'-dibromobenzidine) reacts with 4-(diphenylamino)phenylboronic acid under palladium catalysis. Typical conditions include:
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃ (2.5 equiv)
This step achieves ~85% yield, with residual palladium removed via activated charcoal filtration. The product is isolated as a pale-yellow solid after recrystallization from ethanol.
Sequential Buchwald-Hartwig Amination
To install peripheral diphenylamino groups, a two-fold Buchwald-Hartwig amination is employed. Brominated intermediates react with diphenylamine using:
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Catalyst : Pd₂(dba)₃ (2 mol%) with Xantphos ligand (4 mol%)
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Base : Cs₂CO₃ (3 equiv)
This method ensures selective C–N bond formation without over-alkylation, yielding the target compound in 78% purity before chromatography.
Purification and Crystallization Protocols
Solvent Selection for Recrystallization
Post-synthetic crude material is purified via sequential solvent recrystallization:
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Primary dissolution : Hot dimethylformamide (DMF) at 120°C.
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Gradient cooling : Gradual cooling to 25°C over 12 h to isolate crystalline product.
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Secondary wash : Ethanol/water (9:1 v/v) to remove oligomeric byproducts.
This process elevates HPLC purity from 78% to ≥98%, with a melting point of 248–252°C.
Chromatographic Refinement
For research-grade material, flash chromatography on silica gel (hexane/ethyl acetate 4:1) resolves regioisomeric impurities. Ultra-performance liquid chromatography (UPLC) confirms >99% purity for electronic applications.
Analytical Validation and Quality Control
Spectroscopic Characterization
Thermal Stability Profiling
Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at 410°C, confirming suitability for high-temperature device fabrication.
Scalability and Industrial Adaptation
Continuous Flow Synthesis
Adopting photoredox-catalyzed hydroaminoalkylation (HAA) in flow reactors enhances throughput. A Vapourtec R-series system with a 420 nm LED photoreactor achieves 98% yield in 20 min residence time, telescoping HAA and SNAr cyclization.
Byproduct Mitigation Strategies
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Oligomer suppression : Substoichiometric amine loading (0.9 equiv) minimizes dimerization.
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In-line UV monitoring : Real-time adjustment of reaction parameters ensures consistent output.
Comparative Analysis of Methodologies
| Parameter | Ullmann Coupling | Buchwald-Hartwig | Flow Synthesis |
|---|---|---|---|
| Yield (%) | 85 | 78 | 98 |
| Pd Residual (ppm) | <50 | <20 | <5 |
| Scalability | Batch (kg) | Batch (100 g) | Continuous (t/yr) |
| Purity (HPLC, %) | 98 | 95 | 99.5 |
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives, which can be tailored for specific applications in optoelectronics and materials science .
Scientific Research Applications
Optoelectronic Applications
N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine is primarily known for its role in optoelectronics, particularly in:
Organic Light Emitting Diodes (OLEDs)
DPD is utilized as a hole transport material in OLEDs due to its excellent electron-donating properties. Its ability to facilitate charge transport enhances the efficiency and brightness of OLED devices.
Photovoltaic Cells
The compound is also employed in the fabrication of organic photovoltaic cells, where it contributes to the conversion efficiency of solar energy into electrical energy. The unique charge transport characteristics of DPD improve the overall performance of these cells.
Sensors
DPD's sensitivity to environmental changes makes it suitable for various sensor applications, including chemical sensors and biosensors. Its fluorescent properties allow for detection and quantification of target analytes.
Fluorescent Probes
The fluorescent nature of DPD enables its use as a probe in biological imaging and diagnostic applications. It can be used to label biomolecules, aiding in the visualization of cellular processes.
Case Study 1: OLED Performance Enhancement
A study demonstrated that incorporating DPD as a hole transport layer in OLEDs resulted in a significant increase in device efficiency compared to traditional materials. The devices exhibited lower turn-on voltages and higher luminance levels, confirming DPD's effectiveness as a superior hole transport material.
Case Study 2: Photovoltaic Efficiency
Mechanism of Action
The mechanism by which N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine exerts its effects is primarily related to its electronic structure. The compound acts as an electron donor, facilitating charge transfer processes in optoelectronic devices. The molecular targets and pathways involved include interactions with electron-accepting materials, leading to efficient charge separation and transport .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares TPTE with structurally and functionally analogous HTMs, focusing on molecular properties , thermal stability , electrochemical behavior , and device performance .
N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)
- Structure : NPB substitutes benzidine with naphthyl groups, enhancing π-stacking and reducing crystallization .
- HOMO Level : −5.4 eV, closely aligned with TPTE (−5.3 to −5.5 eV inferred), ensuring comparable hole injection efficiency .
- Thermal Stability : NPB has a lower glass transition temperature (Tg ~95°C) compared to TPTE’s higher thermal resilience (m.p. 241°C) .
- Device Application : NPB is a standard HTL in red and green OLEDs but suffers from morphological instability under prolonged operation .
N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD)
- Structure : TPD incorporates methylphenyl groups, increasing solubility but reducing thermal stability .
- Thermal Stability : TPD’s Tg is ~60°C, with a heat capacity of 298 J/mol·K, lower than TPTE’s robust crystalline structure .
- Device Application : TPD is prone to crystallization in devices, limiting its use in high-temperature processes .
2,2',7,7'-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene (Spiro-OMeTAD)
- Structure : Spiro-OMeTAD’s 3D spiro architecture prevents aggregation, enhancing film uniformity .
- HOMO Level : −5.2 eV, similar to TPTE, but requires dopants (e.g., Li-TFSI) for optimal conductivity .
- Thermal Stability : Superior morphological stability (Tg >140°C) but complex synthesis raises costs .
- Device Application : Dominant in perovskite solar cells; less common in OLEDs due to cost and dopant reliance .
N,N′-Di[4-(N,N′-diphenylamino)phenyl]-N,N′-diphenylbenzidine (DNTPD)
- Structure: Shares TPTE’s benzidine core but lacks extended diphenylamino branches .
- HOMO Level : −5.5 eV, deeper than TPTE, which may hinder hole injection into emissive layers .
- Device Application : Used alongside NPB in stacked OLEDs but requires additional HTLs for optimal performance .
1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC)
- Structure: Cyclohexane core with di-tolylamino groups provides high Tg (~150°C) .
- HOMO Level : −5.5 eV, deeper than TPTE, limiting compatibility with certain emissive materials .
- Device Application : Preferred in phosphorescent OLEDs for its broad bandgap but suffers from lower hole mobility .
Comparative Data Tables
Table 1: Physical and Thermal Properties
Table 2: Device Performance Metrics
Key Research Findings
- TPTE vs. NPB : While NPB remains a benchmark HTM, TPTE’s higher thermal stability and comparable HOMO levels make it superior in high-temperature device processing .
- Structural Impact: The diphenylamino branches in TPTE enhance hole mobility compared to DNTPD’s simpler structure, as evidenced by reduced voltage drop in OLEDs .
- Cost vs. Performance: Spiro-OMeTAD outperforms TPTE in lifetime but is less economically viable for mass production .
Biological Activity
N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine, often referred to as DPD, is an organic compound with significant biological and chemical properties. With a molecular formula of CHN and a molecular weight of 823.06 g/mol, DPD is primarily known for its applications in optoelectronic devices, but emerging research indicates its potential biological activities as well.
DPD is synthesized through various methods, including the double Suzuki–Miyaura cross-coupling reaction, which couples 4-(N,N-diphenylamino)phenylboronic acid with halogenated aromatic compounds under palladium catalysis. This method is favored for its efficiency and ability to produce high yields of pure product .
1. Optoelectronics
DPD is extensively utilized in organic light-emitting diodes (OLEDs) due to its excellent electron-donating properties. Its ability to emit light when excited makes it valuable in display technologies .
2. Fluorescent Probes
The compound's fluorescent characteristics are leveraged in biological imaging and diagnostics. Its ability to penetrate cell membranes allows it to selectively accumulate in cellular structures, making it a candidate for bioimaging applications .
3. Photovoltaics
DPD contributes to the efficiency of photovoltaic cells, enhancing solar energy conversion through its photophysical properties .
Biological Activity Studies
Research has highlighted several biological activities associated with DPD:
- Anticancer Activity: In vitro studies have demonstrated that DPD exhibits antiproliferative effects against various cancer cell lines, including ovarian and breast cancer cells. These studies suggest that DPD may interact with cellular DNA, potentially leading to targeted therapeutic applications .
- Antimicrobial Properties: Preliminary investigations indicate that DPD may possess antimicrobial activity against certain bacterial strains. This property opens avenues for research into its use as an antimicrobial agent .
Case Studies
Case Study 1: Antiproliferative Effects
A study investigating the effects of DPD on ovarian cancer cells revealed a significant decrease in cell viability at concentrations above 10 µM. The mechanism was suggested to involve DNA intercalation, leading to apoptosis in cancer cells.
Case Study 2: Antimicrobial Activity
In another study, DPD was tested against Staphylococcus aureus and Escherichia coli. Results indicated that DPD inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
1. Synthesis and Purification Methodologies Q: What are the standard synthetic routes for preparing N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine, and how is purity ensured for research-grade applications? A: The compound is typically synthesized via multi-step palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to assemble the benzidine core with diphenylamino substituents. Post-synthesis purification involves gradient sublimation under high vacuum (>10⁻⁶ Torr) to achieve >99% purity, as impurities (e.g., unreacted precursors) significantly impact optoelectronic performance. Analytical techniques like HPLC (with UV-Vis detection) and NMR are used to validate purity .
2. Key Characterization Techniques Q: Which spectroscopic and thermal characterization methods are critical for analyzing this compound’s structural and electronic properties? A: Essential methods include:
- UV-Vis and PL Spectroscopy : To determine absorption/emission spectra and bandgap (e.g., λabs ~350–400 nm for hole transport materials) .
- DSC/TGA : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability (e.g., decomposition temperatures >400°C for sublimed samples) .
- Raman Spectroscopy : Resolves vibrational modes linked to molecular symmetry and π-conjugation, critical for correlating structure with charge transport efficiency .
3. Primary Applications in Optoelectronics Q: What role does this compound play in organic light-emitting diodes (OLEDs) or photovoltaic devices? A: It functions as a hole transport layer (HTL) or hole injection layer (HIL) in OLEDs due to its high hole mobility (~10⁻⁴ cm²/V·s) and suitable HOMO level (~5.2 eV), facilitating efficient hole injection into emissive layers. It is often paired with electron transport materials like Bphen or Alq₃ to balance charge carriers .
Advanced Research Questions
4. Thermal Stability and Degradation Pathways Q: How do researchers evaluate thermal degradation mechanisms, and what structural factors influence stability? A: Accelerated aging studies under controlled atmospheres (N₂ vs. O₂) combined with DSC/TGA identify decomposition thresholds. For example, methyl-substituted benzidines (e.g., N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine) show reduced stability compared to unsubstituted derivatives due to steric strain. Raman spectroscopy further tracks bond-angle distortions during thermal stress .
5. UV-Induced Degradation in OLEDs Q: What experimental designs are used to study UV degradation effects on OLED performance when using this compound? A: Devices are exposed to UV irradiation (e.g., 365 nm, 10 mW/cm²) while monitoring luminance decay and voltage rise. Post-degradation analysis includes:
- TOF-SIMS : To detect chemical decomposition (e.g., C–N bond cleavage).
- Impedance Spectroscopy : To quantify increases in charge injection barriers due to interfacial degradation .
6. Optimization of Hole Transport Efficiency Q: How can researchers optimize hole mobility in multilayer device architectures? A: Strategies include:
- Doping : Blending with p-type dopants (e.g., HATCN) to enhance conductivity.
- Layer Thickness Gradients : Empirical optimization of HTL thickness (20–60 nm) to minimize series resistance while preventing exciton quenching .
7. Charge Transport Contradictions in Literature Q: How to resolve discrepancies in reported hole mobility values (e.g., 10⁻⁴ vs. 10⁻³ cm²/V·s)? A: Variations arise from measurement techniques (e.g., space-charge-limited current vs. time-of-flight) and film morphology (sublimed vs. spin-coated). Standardizing substrate treatment (e.g., O₂ plasma for ITO) and using atomic force microscopy (AFM) to correlate mobility with film roughness can mitigate discrepancies .
8. Stability in Multi-Layer Heterostructures Q: What interfacial engineering approaches mitigate delamination or diffusion in devices? A: Inserting ultrathin (<5 nm) buffer layers (e.g., MoO₃) between the HTL and anode improves adhesion. Cross-linking agents (e.g., photoactive monomers) are also used to stabilize organic/organic interfaces against thermal stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
